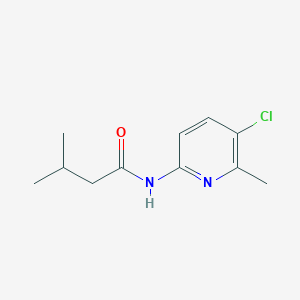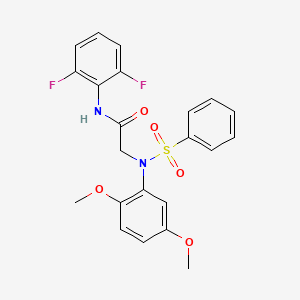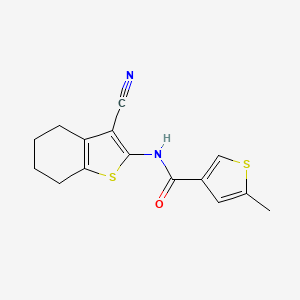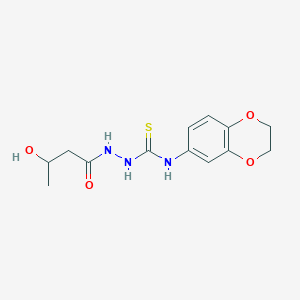
N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide
Descripción general
Descripción
N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide, also known as CMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPB is a member of the pyridine family of compounds and is commonly used as a tool compound to study the effects of certain biochemical pathways and physiological processes.
Mecanismo De Acción
N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide works by modulating the activity of certain biochemical pathways and physiological processes. Specifically, N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide has been shown to modulate the activity of certain ion channels in the brain, which can affect the release of neurotransmitters and the overall activity of the nervous system. Additionally, N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide has been shown to modulate the activity of certain metabolic pathways, which can affect the overall metabolism of the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide are varied and depend on the specific pathway or process that is being modulated. Some of the key effects of N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide include:
1. Modulation of ion channel activity in the brain, which can affect the release of neurotransmitters and the overall activity of the nervous system.
2. Modulation of metabolic pathways, which can affect the overall metabolism of the body.
3. Inhibition of the growth of certain types of cancer cells, which can have implications for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of using N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide in lab experiments is its specificity. N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide has been shown to modulate specific pathways and processes, which makes it a useful tool for studying the effects of those pathways and processes in isolation. Additionally, N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
One of the key limitations of using N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide in lab experiments is its potential toxicity. While N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide has been shown to be relatively safe at low doses, higher doses can be toxic and can lead to adverse effects. Additionally, N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide can be expensive to synthesize, which can limit its use in some lab settings.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide. Some of the key areas of research include:
1. Further studies on the effects of N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide on ion channel activity in the brain, with a focus on identifying specific ion channels that are affected by N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide.
2. Development of new cancer therapies based on the inhibition of cancer cell growth by N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide.
3. Further studies on the effects of N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide on metabolic pathways, with a focus on identifying specific pathways that are affected by N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide.
4. Development of new synthetic methods for the production of N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide, with a focus on reducing the cost and increasing the efficiency of the synthesis process.
Aplicaciones Científicas De Investigación
N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide has been used extensively in scientific research as a tool compound to study the effects of certain biochemical pathways and physiological processes. Some of the key areas of research where N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide has been used include:
1. Neuroscience: N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide has been shown to modulate the activity of certain ion channels in the brain, which can have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
2. Cancer Research: N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of new cancer therapies.
3. Metabolic Research: N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide has been shown to modulate the activity of certain metabolic pathways, which can have implications for the treatment of metabolic disorders such as diabetes and obesity.
Propiedades
IUPAC Name |
N-(5-chloro-6-methylpyridin-2-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)6-11(15)14-10-5-4-9(12)8(3)13-10/h4-5,7H,6H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLIUMASPKUAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)CC(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-6-methyl-2-pyridinyl)-3-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(butylamino)sulfonyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4848334.png)
![7-(allylthio)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4848339.png)
![1-(4-bromophenyl)-3-(2-pyridinyl)benzo[f]quinoline](/img/structure/B4848342.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4848354.png)

![4-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4848361.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4848372.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4848383.png)
![7,9-dimethyl-6-(phenoxymethyl)-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4848387.png)
![2-{[4-allyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4848403.png)
![3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4848410.png)
![2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4848416.png)
